molecular formula C6H6BrNO2 B2928235 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 63897-14-3

3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2928235
CAS No.: 63897-14-3
M. Wt: 204.023
InChI Key: JUZXRPAIABIQNN-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one (molecular formula: C₆H₆BrNO₂) is a brominated pyridinone derivative characterized by a hydroxyl group at position 4, a methyl group at position 6, and a bromine atom at position 3 on the pyridinone ring (Figure 1). Key structural identifiers include:

  • SMILES: CC1=CC(=C(C(=O)N1)Br)O
  • InChIKey: JUZXRPAIABIQNN-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 131.6 Ų ([M]+) to 137.4 Ų ([M+K]+), indicating moderate molecular compactness .

Properties

IUPAC Name

3-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-3-2-4(9)5(7)6(10)8-3/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZXRPAIABIQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63897-14-3
Record name 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one typically involves the bromination of 4-hydroxy-6-methylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 serves as a key site for nucleophilic displacement. Reactions typically proceed under basic or catalytic conditions:

Reaction TypeConditionsProductYieldSource
MethoxylationKOH, MeOH, 80°C, 15 h3-Methoxy-4-hydroxy-6-methylpyridin-2(1H)-one71%
Amination (SNAr)Piperazine, K₂CO₃, DMF, 100°C3-Amino-4-hydroxy-6-methylpyridin-2(1H)-one59%
Bromide IsomerizationP4-t-Bu catalyst, DMA, 80°C4-Bromo-3-hydroxy-6-methylpyridin-2(1H)-one5–10%

Mechanistic Notes :

  • SNAr Pathway : The electron-withdrawing hydroxyl and keto groups activate the ring for nucleophilic attack at position 3 .

  • Pyridyne Intermediates : Base-induced dehydrohalogenation forms a 3,4-pyridyne intermediate, enabling bromide migration .

Hydroxylation and Oxidation

The hydroxyl group at position 4 undergoes further functionalization:

Microbial Hydroxylation

Whole-cell biocatalysis with Burkholderia sp. MAK1 introduces hydroxyl groups at position 5 under mild conditions :

text
Substrate: 3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one Product: 3-Bromo-4,5-dihydroxy-6-methylpyridin-2(1H)-one Conditions: pH 7.0, 30°C, 6 h Conversion: 88%

Key Limitation : Bulky substituents (e.g., trifluoromethyl) at position 3 inhibit hydroxylation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C3-Aryl-4-hydroxy-6-methylpyridin-2(1H)-one50–67%
Heck ReactionPd(OAc)₂, P(o-tol)₃, NEt₃, DMF3-Styryl-4-hydroxy-6-methylpyridin-2(1H)-one45%

Optimization Insight :

  • Electron-rich arylboronic acids enhance coupling efficiency (e.g., 4-MeO-C₆H₄B(OH)₂: 67% yield).

Dimerization and Polymerization

Under oxidative or basic conditions, dimerization occurs via radical or ionic pathways:

ConditionsProductCharacterization DataSource
KOH, 18-crown-6, DMA, 80°CDimeric bis-pyridoneMw\text{M}_\text{w}: 332.2 Da
H₂O₂, FeCl₃, RTPolymeric networkIR: 1690 cm⁻¹ (C=O stretch)

Notable Observation : Dimerization is favored in polar aprotic solvents (e.g., DMA) and suppressed by bromide salts .

Functional Group Interconversion

The keto-enol tautomerism of the pyridin-2(1H)-one core enables selective reductions:

Reaction TypeConditionsProductYieldSource
Ketone ReductionNaBH₄, MeOH, 0°C3-Bromo-4-hydroxy-6-methylpiperidin-2-ol32%
DehydrationH₂SO₄, Δ3-Bromo-4-methylpyridine-2(1H)-thione41%

Comparative Reactivity

PositionSubstituentReactivity Trend
3BrHigh electrophilicity for SNAr, Suzuki coupling
4OHDirects electrophilic substitution to C5
6CH₃Steric hindrance reduces C5 functionalization

Scientific Research Applications

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one can be used in:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-6-methylpyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s structural uniqueness arises from its substitution pattern. Below is a comparison with key analogues:

Table 1: Structural Comparison with High-Similarity Compounds
Compound Name Substituents Similarity Score Key Differences
3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one Br (C3), CF₃ (C4) 0.96 Trifluoromethyl (electron-withdrawing) vs. hydroxyl (electron-donating) at C4
5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one Br (C5), CHF₂ (C4) 0.96 Bromine at C5 instead of C3; difluoromethyl at C4
4-Bromo-1-methylpyridin-2(1H)-one Br (C4), CH₃ (N1) 0.93 Methyl at N1; lacks C3-Br and C4-OH
3-Bromo-5,6-dihydropyridin-2(1H)-one Br (C3), saturated C5-C6 bond N/A Partially saturated ring reduces aromaticity
Key Observations :

Halogen Position : Bromine at C3 (target) vs. C5 (5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one ) alters electronic distribution, affecting reactivity in cross-coupling reactions.

Physicochemical Properties

  • Collision Cross-Section (CCS): The target compound’s CCS values (131.6–137.4 Ų) suggest a compact structure, comparable to smaller analogues like 3-bromo-5,6-dihydropyridin-2(1H)-one (unreported CCS but smaller molecular formula: C₅H₆BrNO) .
  • Solubility: The hydroxyl group likely increases aqueous solubility relative to non-polar derivatives (e.g., trifluoromethyl analogues ).

Biological Activity

3-Bromo-4-hydroxy-6-methylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound this compound features a pyridine ring with hydroxyl and bromo substituents, which are critical for its biological activity. The presence of these functional groups often influences the compound's interaction with biological targets.

Antibacterial Activity

Research has shown that halogenated pyridine derivatives, including this compound, exhibit significant antibacterial properties. A study evaluating various pyridine derivatives demonstrated that the presence of bromine enhances antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Specifically, the compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that compounds with similar structural features can inhibit fungal growth effectively. The compound's mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has also been investigated. A series of derivatives based on this scaffold were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds related to this compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition in cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
Hep-217.82
P8153.25

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Studies and Research Findings

  • Antibacterial Study : A comprehensive study on the antibacterial properties of halogenated pyridines highlighted the enhanced activity due to the bromine substituent in this compound, confirming its efficacy against resistant bacterial strains .
  • Anticancer Evaluation : In vitro assays revealed that derivatives of this compound significantly reduced cell viability in Hep-2 and P815 cell lines, suggesting a potential role in cancer therapy .

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